![molecular formula C19H15Cl2N3O3S B5169345 N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide, commonly known as DPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. DPTB is a member of the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of DPTB is not fully understood. However, studies have suggested that DPTB induces apoptosis in cancer cells by activating the caspase pathway. DPTB has also been shown to inhibit the NF-κB pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DPTB has been shown to have a range of biochemical and physiological effects. Studies have suggested that DPTB can induce oxidative stress in cancer cells, leading to cell death. Additionally, DPTB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the anticancer activity of DPTB.
Advantages and Limitations for Lab Experiments
One advantage of using DPTB in lab experiments is its potent cytotoxicity against cancer cells. This allows for the evaluation of its potential as an anticancer agent. However, one limitation is that the mechanism of action of DPTB is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on DPTB. One area of interest is the development of DPTB analogs with improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of DPTB and its potential use in combination with other anticancer agents. Finally, the development of drug delivery systems for DPTB may enhance its therapeutic potential.
Synthesis Methods
The synthesis of DPTB involves the reaction of 3,4-dichloroaniline with propyl isothiocyanate to form 4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-amine. This intermediate is then coupled with 2-nitrobenzoyl chloride to obtain DPTB.
Scientific Research Applications
DPTB has been extensively studied for its potential use as an anticancer agent. Studies have shown that DPTB exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DPTB has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-5-16-17(11-8-9-13(20)14(21)10-11)22-19(28-16)23-18(25)12-6-3-4-7-15(12)24(26)27/h3-4,6-10H,2,5H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCUAQSYFEQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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